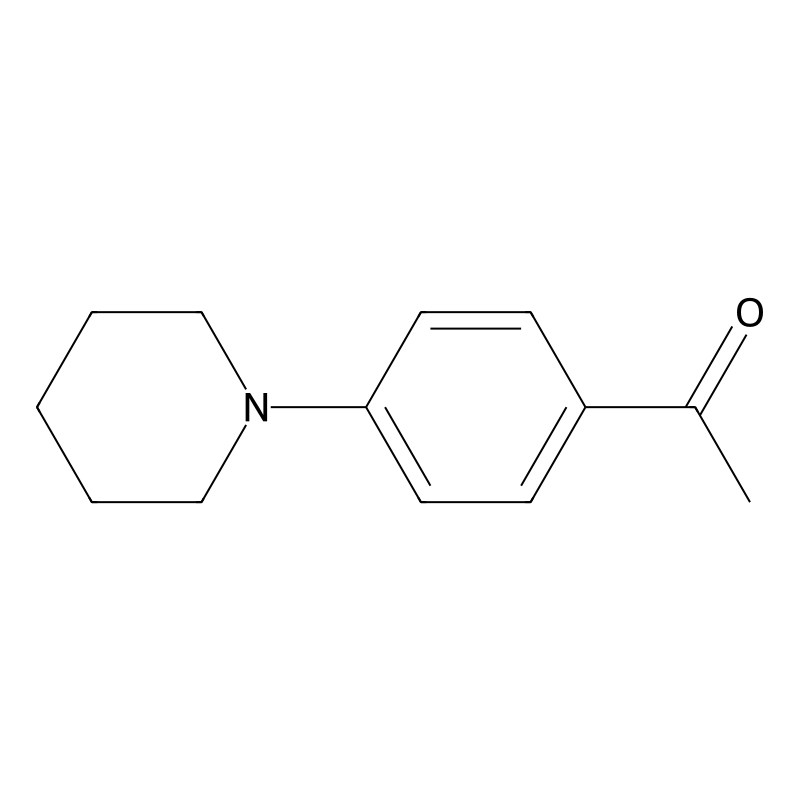

4'-Piperidinoacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4'-Piperidinoacetophenone is a specialized para-substituted aromatic ketone characterized by its highly lipophilic piperidine ring. In industrial and laboratory settings, it serves as a critical building block for the synthesis of chalcones, hydroxylamines, and oximes, particularly in the development of anti-inflammatory and antimycobacterial agents [1]. Unlike simple acetophenones, the piperidino moiety significantly alters the compound's partition coefficient (LogP ~3.13) and steric profile, enhancing its membrane permeability and target binding in biological assays [1]. Furthermore, its structural stability and specific extraction behavior make it a reliable internal standard for the chromatographic analysis of piperidine-containing pharmaceuticals, offering a cost-effective alternative to deuterated standards in routine analytical workflows [2].

When procuring precursors for biologically active chalcones or analytical standards, substituting 4'-piperidinoacetophenone with its closest structural analog, 4'-morpholinoacetophenone, routinely leads to functional failure. Although both feature a six-membered heterocyclic ring at the para position, the replacement of a methylene group with an oxygen atom in the morpholine ring drastically reduces the compound's lipophilicity and introduces a hydrogen-bond acceptor. This subtle structural shift prevents the morpholino analog from effectively penetrating lipid-rich mycobacterial cell walls, resulting in a >120-fold drop in antimycobacterial potency [1]. Additionally, it completely abolishes the compound's ability to modulate specific flagellar proteins in biological models [2]. Consequently, for applications requiring high membrane permeability or specific steric interactions, the piperidino compound cannot be replaced by morpholino or simple unsubstituted acetophenone derivatives without a complete loss of target efficacy.

Antimycobacterial Precursor Potency

In microbroth assays against mycobacteria, 4'-piperidinoacetophenone demonstrates an MIC of 246 µM, whereas its direct structural analog, 4'-morpholinoacetophenone, fails to inhibit growth even at concentrations exceeding 31,000 µM [1]. This >120-fold difference in potency highlights the necessity of the lipophilic piperidine ring for penetrating the mycobacterial cell wall.

| Evidence Dimension | Minimal Inhibitory Concentration (MIC) against mycobacteria |

| Target Compound Data | MIC = 246 µM |

| Comparator Or Baseline | 4'-Morpholinoacetophenone (MIC > 31,000 µM) |

| Quantified Difference | >120-fold higher antimycobacterial potency |

| Conditions | Microbroth assay against mycobacterial strains |

Proves that the lipophilic piperidine ring is strictly required for cell wall penetration, making this compound the essential precursor for antitubercular chalcone libraries.

Flagellar Motility Modulation

When screened for activity against positive phototaxis in Chlamydomonas cells, 4'-piperidinoacetophenone exerts a concentration-dependent inhibitory effect on flagellar motility. In contrast, 4'-morpholinoacetophenone exhibits no observed effect on phototaxis under identical assay conditions[1]. This stark contrast confirms that the specific steric and electronic properties of the piperidino group are required to interact with the target flagellar proteins.

| Evidence Dimension | Inhibition of positive phototaxis |

| Target Compound Data | Concentration-dependent inhibition of phototaxis |

| Comparator Or Baseline | 4'-Morpholinoacetophenone (No observed effect) |

| Quantified Difference | Active modulation vs. complete inactivity |

| Conditions | Phototaxis assay in Chlamydomonas cells |

Highlights the unique steric and electronic necessity of the piperidino group for researchers developing targeted algaecides or studying flagellar protein dynamics.

Microwave-Assisted Chalcone Processability

4'-Piperidinoacetophenone undergoes highly efficient Claisen-Schmidt condensation with substituted benzaldehydes using a NaOH-Al2O3 solid support under microwave irradiation. This solvent-free protocol achieves complete conversion in minutes, whereas conventional liquid-phase aldol condensations require hours of refluxing and generate significant organic solvent waste [1]. The compound's thermal stability and reactivity profile make it highly suitable for automated, parallel synthesis of chalcone libraries.

| Evidence Dimension | Reaction efficiency and solvent requirement |

| Target Compound Data | High-yield conversion in minutes under solvent-free conditions |

| Comparator Or Baseline | Conventional liquid-phase aldol condensation (hours, high solvent waste) |

| Quantified Difference | Significant reduction in reaction time and elimination of organic solvents |

| Conditions | Solvent-free microwave irradiation (MWI) with NaOH-Al2O3 support |

Enables highly efficient, scalable, and eco-friendly generation of combinatorial chalcone libraries without the need for complex downstream purification.

Analytical Recovery for GC-MS/MS Workflows

In the determination of pethidine in body fluids via gas chromatography-tandem mass spectrometry (GC-MS/MS), 4'-piperidinoacetophenone is utilized as an internal standard due to its identical extraction behavior on Bond Elut C18 columns. It provides reliable quantification comparable to isotopically labeled pethidine standards, but at a significantly lower procurement cost [1]. Its structural similarity (both containing a piperidine ring) ensures matching phase partitioning during sample preparation.

| Evidence Dimension | Suitability as an internal standard for pethidine quantification |

| Target Compound Data | High extraction recovery using Bond Elut C18 columns |

| Comparator Or Baseline | Isotopically labeled pethidine standards (high procurement cost) |

| Quantified Difference | Provides identical extraction behavior and reliable quantification at a fraction of the cost |

| Conditions | GC-MS/MS analysis of narcotic analgesics in body fluids |

Offers clinical and forensic laboratories a highly cost-effective, structurally matched internal standard that avoids the expense of deuterated reference materials.

High-Throughput Synthesis of Antimycobacterial Chalcone Libraries

Due to its established MIC of 246 µM and excellent processability in solvent-free Claisen-Schmidt condensations, 4'-piperidinoacetophenone is the targeted starting material for generating combinatorial libraries against drug-resistant mycobacteria. Its lipophilic nature ensures that downstream derivatives maintain the membrane permeability required for antitubercular efficacy[1].

Cost-Effective Internal Standard for Forensic GC-MS/MS

In clinical and forensic toxicology, this compound serves as a reliable internal standard for the quantification of piperidine-containing narcotics like pethidine. Its compatible retention time and excellent recovery on C18 columns make it a practical, budget-friendly substitute for expensive isotopically labeled standards[2].

Precursor for Dual COX/5-LOX Inhibitors

The compound is utilized in medicinal chemistry to synthesize hydroxylamine and oxime derivatives that act as non-steroidal anti-inflammatory drugs (NSAIDs). The piperidino moiety ensures strong downstream inhibition of COX-1 and COX-2 enzymes, which is critical for treating contact hypersensitivity and allergic reactions [3].

Development of Targeted Agrochemicals and Algaecides

Because it specifically inhibits positive phototaxis in Chlamydomonas—an effect completely absent in morpholino analogs—this compound is a valuable probe and structural scaffold for researchers developing targeted treatments to control algal blooms by disrupting flagellar motility [4].

References

- [1] Rajabi, L., et al. 'Acetophenones with selective antimycobacterial activity.' Letters in Applied Microbiology 40.3 (2005): 212-217.

- [2] Ishii, A., et al. 'Sensitive determination of pethidine in body fluids by gas chromatography-tandem mass spectrometry.' Journal of Chromatography B 792.1 (2003): 117-121.

- [3] Author Unknown. 'Anti-inflammatory and Anti-allergic Activities of Hydroxylamine and Related Compounds.' Biological & Pharmaceutical Bulletin 25(11):1436-41 (2002).

- [4] National Institutes of Health (NIH) / PMC. 'Select Acetophenones Modulate Flagellar Motility in Chlamydomonas.'

XLogP3

LogP

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant